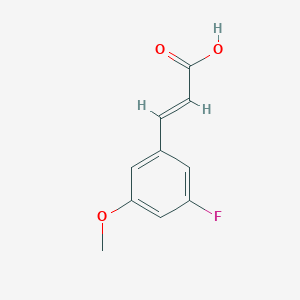

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid

描述

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a propenoic acid backbone conjugated to a phenyl ring bearing a fluorine atom at the 3-position and a methoxy group at the 5-position. The fluorine substituent introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties, creating a unique electronic profile. Its synthesis often involves coupling reactions or modifications of pre-existing aromatic frameworks, as seen in related compounds .

属性

IUPAC Name |

(E)-3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYBFKQCTCBNPY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.

Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

Purification: The product is then purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the Knoevenagel condensation reaction under controlled temperature and pressure conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

化学反应分析

Types of Reactions

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium fluoride (NaF) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that derivatives of this compound can effectively scavenge free radicals, which is beneficial in developing treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

1.2 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its structural analogs have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. For instance, studies demonstrated that certain sinapic acid derivatives could enhance the efficacy of chemotherapeutic agents when used in combination therapies .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain oxidoreductases, which are crucial in various biochemical processes including drug metabolism and detoxification . This property makes it a candidate for further research into drug design and development.

2.2 Modulation of Drug Metabolism

The compound has shown potential to modulate the effects of other drugs, particularly antimetabolites used in cancer therapy. Research indicates that it can influence the pharmacokinetics of these agents, potentially enhancing their therapeutic effects while reducing side effects . This interaction is critical for optimizing cancer treatment regimens.

Agricultural Applications

3.1 Plant Growth Regulation

Compounds related to this compound have been studied for their effects on plant growth and development. They may function as growth regulators or elicitors of plant defense mechanisms against pathogens, promoting healthier crop yields and resistance to environmental stresses .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Reduces oxidative stress |

| Anticancer properties | Inhibits cancer cell proliferation | |

| Biochemical Applications | Enzyme inhibition | Modulates metabolic pathways |

| Drug metabolism modulation | Enhances efficacy of antimetabolites | |

| Agricultural Applications | Plant growth regulation | Improves crop yield and resistance |

Case Studies

5.1 Antioxidant Activity Study

A study evaluating the radical scavenging activity of sinapic acid derivatives found that this compound exhibited a significant reduction in DPPH radical levels, indicating strong antioxidant properties that could be harnessed for therapeutic applications against oxidative stress-related diseases .

5.2 Anticancer Efficacy Study

In vitro studies showed that this compound could synergistically enhance the effects of conventional chemotherapeutics like 5-fluorouracil when tested on leukemia cell lines, suggesting its potential role as an adjunct therapy in cancer treatment .

作用机制

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups enhances its binding affinity to certain receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

Substituent Variations and Electronic Effects

The table below highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-withdrawing groups (F, Cl): Enhance acidity of the propenoic acid moiety and may improve metabolic stability .

- Electron-donating groups (OCH₃, OH) : Increase solubility in polar solvents and influence hydrogen-bonding networks, as seen in caffeic acid derivatives .

- Hybrid substituents (e.g., OAc) : Balance lipophilicity and reactivity, as demonstrated in the acetoxy-containing analog .

Physicochemical Properties

- Acidity: The propenoic acid group (pKa ~4.5–5.0) is influenced by substituents. Electron-withdrawing groups (F, Cl) lower pKa, increasing acidity compared to methoxy or hydroxyl derivatives .

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility (e.g., 5-hydroxyferulic acid), while halogenated or acetylated derivatives favor organic phases .

- Crystallinity : Hydrogen-bonding patterns, as analyzed via graph set theory (), differ significantly. Hydroxyl-rich compounds form extensive H-bond networks, whereas fluorine’s weak H-bonding capacity may lead to distinct crystal packing .

生物活性

3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a fluoro and a methoxy group on a phenyl ring, which enhances its binding affinity to various biological targets, leading to modulation of biological activities.

The compound's molecular formula is C12H11F O3, and it possesses a prop-2-enoic acid moiety. The presence of the fluoro and methoxy groups contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro group enhances lipophilicity, which may facilitate better membrane penetration and receptor binding. The methoxy group can influence electron density on the aromatic ring, potentially affecting the compound's interaction with enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that derivatives of cinnamic acid can scavenge free radicals effectively, which may also apply to this compound due to its structural similarities.

Anticancer Potential

Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. Cinnamic acid derivatives have been documented to inhibit various cancer cell lines, including breast and colon cancer cells, by modulating signaling pathways like NF-kB and STAT3 .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression. For example, similar compounds have shown inhibitory activity against histone deacetylases (HDAC), which are crucial in regulating gene expression related to cancer cell growth .

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines, compounds structurally related to this compound demonstrated IC50 values indicating effective inhibition of cell growth. For instance, related compounds showed IC50 values ranging from 0.91 mM to 1.6 mM against HeLa and HT29 cells .

- Mechanistic Insights : Research has indicated that the interaction between these compounds and cellular targets can lead to downregulation of pro-survival pathways, thus promoting apoptosis in cancer cells. For example, the inhibition of ERK phosphorylation has been noted as a significant mechanism through which similar compounds exert their anticancer effects .

Comparative Analysis

The following table summarizes key biological activities observed in structurally similar compounds:

| Compound Name | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | Moderate | High (IC50: 0.91 mM) | HDAC Inhibition |

| Caffeic Acid | High | Moderate | 5-Lipoxygenase Inhibition |

| Sinapic Acid | Moderate | High | HDAC Inhibition |

常见问题

Q. What are the recommended synthetic routes for 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid in academic laboratories?

Methodological Answer: The synthesis typically involves:

- Precursor Selection : Use fluorinated aromatic intermediates (e.g., 3-fluoro-5-methoxybenzaldehyde) as starting materials.

- Coupling Reactions : Employ Knoevenagel condensation or Wittig reactions to introduce the α,β-unsaturated carboxylic acid moiety. Acidic catalysts like boron trifluoride diethyl etherate may facilitate cyclization or stabilization of intermediates .

- Purification : Column chromatography or recrystallization to isolate the final product. Validate intermediate steps using TLC and NMR.

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like dimerization or isomerization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC/LC-MS : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and LC-MS to confirm molecular weight (e.g., [M+H]+ ion). Purity ≥95% is achievable with optimized gradients .

- Spectroscopy : Compare H/C NMR shifts with computational predictions (e.g., DFT) or reference data from NIST Chemistry WebBook for fluorinated aromatic systems. Look for diagnostic peaks: vinyl proton (δ 6.2–7.5 ppm), methoxy group (δ 3.8–4.0 ppm), and carboxylic acid (δ 12–14 ppm) .

- Elemental Analysis : Confirm C, H, F, and O content within ±0.3% of theoretical values.

Q. What are critical safety protocols for handling this compound in aqueous environments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles.

- Waste Management : Collect aqueous waste separately in labeled containers for neutralization (pH 6–8) before disposal via certified hazardous waste services .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N) to prevent hydrolysis or photodegradation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different experimental models be resolved?

Methodological Answer:

- Cross-Model Validation : Replicate assays in orthogonal systems (e.g., cell-free enzyme inhibition vs. cell-based viability assays). For example, if conflicting IC values arise in kinase inhibition studies, validate using isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, effect size analysis) to identify outliers or confounding variables like solvent choice (DMSO vs. ethanol) .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform time-dependent assays (e.g., progress curve analysis) to distinguish competitive vs. non-competitive inhibition. Use Lineweaver-Burk plots to calculate K values.

- Computational Docking : Generate 3D enzyme structures (PDB) and simulate ligand binding using AutoDock Vina. Compare predicted binding poses with mutagenesis data (e.g., alanine scanning) .

- Isotopic Labeling : Synthesize F-labeled analogs for real-time monitoring of enzyme-ligand interactions via F NMR .

Q. How can researchers optimize the compound’s pharmacological activity while minimizing off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the fluorophenyl or methoxy groups. Test for activity against target enzymes (e.g., COX-2) and screen for cytotoxicity in primary cell lines .

- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to assess off-target binding. Prioritize analogs with >50-fold selectivity for the primary target.

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., demethylation of the methoxy group) .

Q. What advanced techniques are recommended for analyzing data discrepancies in solubility or stability studies?

Methodological Answer:

- High-Throughput Solubility Screening : Use nephelometry or UV-Vis spectroscopy in buffers of varying pH (1.2–7.4) to identify precipitation thresholds. Compare results with computational predictions (e.g., Hansen solubility parameters) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (HO). Monitor degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。